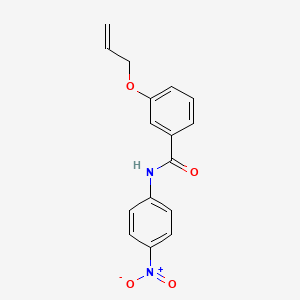

3-(allyloxy)-N-(4-nitrophenyl)benzamide

Description

3-(Allyloxy)-N-(4-nitrophenyl)benzamide is a benzamide derivative featuring a 4-nitrophenyl group attached to the amide nitrogen and a 3-allyloxy substituent on the benzamide ring.

Properties

IUPAC Name |

N-(4-nitrophenyl)-3-prop-2-enoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-2-10-22-15-5-3-4-12(11-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h2-9,11H,1,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQNTWJHTLMHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Comparisons

Electronic Effects The 4-nitrophenyl group in all compounds provides strong electron-withdrawing effects, enhancing stability and influencing reactivity in substitution reactions.

Steric and Solubility Profiles

- The allyloxy chain increases steric bulk compared to simpler analogs (e.g., N-(4-nitrophenyl)benzamide), which may reduce crystallinity but improve solubility in organic solvents. In contrast, the tert-butyl group in 4-(tert-butyl)-N-(4-nitrophenyl)benzamide significantly enhances hydrophobicity, making it suitable for lipid-based formulations .

Biological Activity

- Derivatives with sulfamoyl and chloro substituents (e.g., N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitrobenzamide) exhibit potent enzyme inhibition (IC₅₀: 1.52 µM for α-amylase), suggesting that the allyloxy group’s balance of lipophilicity and steric effects could be optimized for similar targets .

- Sigma receptor-targeting benzamides (e.g., radioiodinated PIMBA) highlight the importance of methoxy and iodo groups for high-affinity binding. The allyloxy group’s smaller size and lower polarity may offer distinct pharmacokinetic profiles .

Synthetic Accessibility The synthesis of this compound likely involves Mannich-type reactions or etherification steps, contrasting with halogenated analogs that require bromination or palladium-catalyzed coupling .

Research Findings and Implications

- Antidiabetic Potential: Compounds like N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitrobenzamide demonstrate that electron-withdrawing groups enhance enzyme inhibition. The allyloxy group’s moderate electron donation may fine-tune this activity, warranting in vitro testing .

- Antioxidant Activity: Benzamides with hydroxyl or methoxy groups (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) show 86–87% inhibition in antioxidant assays. The allyloxy group’s lack of hydrogen-bonding capacity may reduce efficacy compared to these analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.